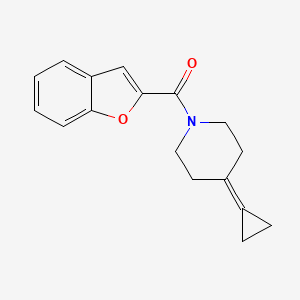
Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone” is a complex organic compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of benzofuran compounds is characterized by a benzene ring fused with a furan ring . This unique structural feature makes benzofuran a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds vary. For instance, benzofuran is a colorless liquid and a component of coal tar . Its chemical formula is C8H6O, and it has a molar mass of 118.135 g·mol−1 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of benzofuran derivatives, including Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone :
Anticancer Activity
Benzofuran derivatives have been shown to exhibit anticancer activity. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds displayed anticancer activity against the human ovarian cancer cell line A2780 .
Acetylcholinesterase Inhibition
Some benzofuran compounds, such as compound A4 (4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone), have demonstrated significant acetylcholinesterase inhibitory activity, which is valuable in treating diseases like Alzheimer’s .
Analgesic and Anti-inflammatory Activities
Benzofuran derivatives are known for their analgesic and anti-inflammatory properties, making them potential candidates for pain and inflammation management .
Antimicrobial and Antifungal Activities
These compounds also show promise in antimicrobial and antifungal applications due to their ability to inhibit the growth of various microorganisms .
Anti-HIV and Antimalarial Activities
Substituted benzofurans have been researched for their potential use in anti-HIV and antimalarial treatments .
Agricultural Applications
In agriculture, benzofuran derivatives can be used due to their biological activities which may include pest control or plant growth regulation .
Organic Material Properties
Due to their optical and electronic properties, some benzofuran derivatives are used as organic materials in various applications .
Fluorescence Sensors and Brighteners
These compounds can serve as fluorescence sensors and brighteners, which have applications in chemical analysis and textile manufacturing .
Direcciones Futuras
Given the wide range of biological and pharmacological applications of benzofuran compounds, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely focus on developing new therapeutic agents to address resistance to antibiotics and other global health challenges .
Propiedades
IUPAC Name |
1-benzofuran-2-yl-(4-cyclopropylidenepiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(16-11-14-3-1-2-4-15(14)20-16)18-9-7-13(8-10-18)12-5-6-12/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXRFBIDRHTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

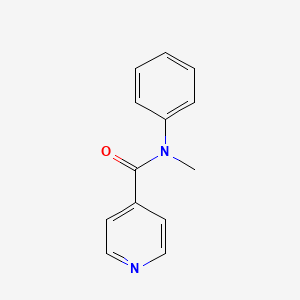
![(E)-ethyl 2-(4,6-difluoro-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902776.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2902780.png)
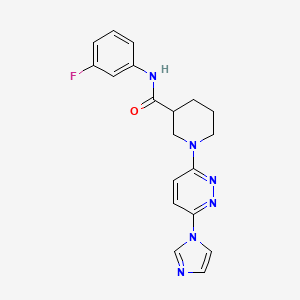
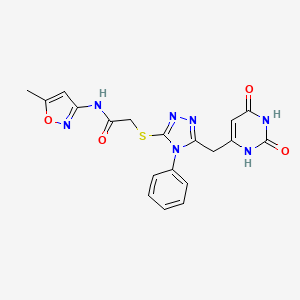
![1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2902787.png)
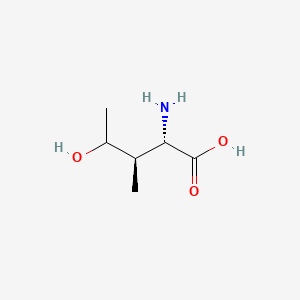
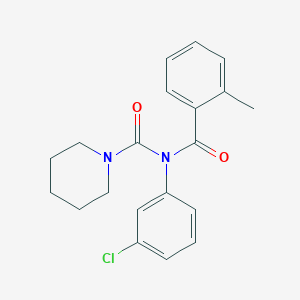
![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)
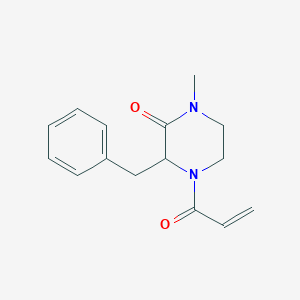
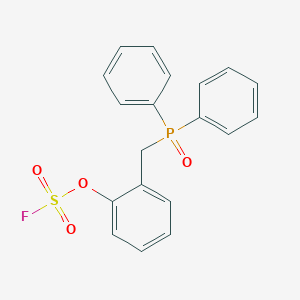
![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)
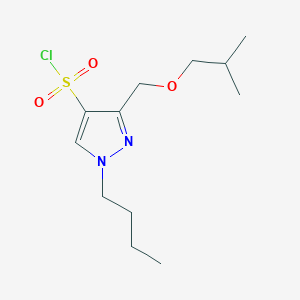
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)